2-Bromo-3,4-difluorobenzodifluoride
Overview
Description
2-Bromo-3,4-difluorobenzodifluoride is a halogenated aromatic compound with the molecular formula C7H3BrF4. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, which imparts unique chemical properties and reactivity. It is used in various chemical syntheses and industrial applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-difluorobenzodifluoride typically involves halogenation reactions. One common method is the bromination of 3,4-difluorobenzodifluoride using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,4-difluorobenzodifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The fluorine atoms can participate in electrophilic aromatic substitution reactions, although these are less common due to the electron-withdrawing nature of fluorine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Strong electrophiles such as nitronium ions in the presence of a catalyst like sulfuric acid can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Products include substituted benzodifluorides with various functional groups.
Electrophilic Substitution: Products include nitro, sulfonyl, or acyl derivatives of the original compound.
Oxidation: Products include carboxylic acids or ketones depending on the reaction conditions.
Scientific Research Applications
2-Bromo-3,4-difluorobenzodifluoride is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound is investigated for its potential use in drug design and development, particularly in the synthesis of fluorinated drugs that exhibit enhanced metabolic stability and bioavailability.
Industry: It is employed in the manufacture of specialty chemicals, including intermediates for dyes, polymers, and advanced materials.
Mechanism of Action
The mechanism by which 2-Bromo-3,4-difluorobenzodifluoride exerts its effects is primarily through its reactivity with nucleophiles and electroph
Properties
IUPAC Name |
2-bromo-1-(difluoromethyl)-3,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVGCLUZHMTPMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807204-26-7 | |
Record name | 2-bromo-1-(difluoromethyl)-3,4-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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